Eldecalcitol Intermediate CD Eldecalcitol Intermediate CD
Brand Name: Vulcanchem
CAS No.: 144848-24-8
VCID: VC21348464
InChI: InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1
SMILES: CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C24H46O2Si
Molecular Weight: 394.7 g/mol

Eldecalcitol Intermediate CD

CAS No.: 144848-24-8

Cat. No.: VC21348464

Molecular Formula: C24H46O2Si

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

Eldecalcitol Intermediate CD - 144848-24-8

CAS No. 144848-24-8
Molecular Formula C24H46O2Si
Molecular Weight 394.7 g/mol
IUPAC Name (1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Standard InChI InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1
Standard InChI Key SSBPDZGZFAVZPC-IUBSTNSRSA-N
Isomeric SMILES CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
SMILES CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Canonical SMILES CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C

Chemical Identity and Structural Characteristics

Chemical Nomenclature and Identification

Eldecalcitol Intermediate CD is identified by several systematic names, with the primary IUPAC name being 4H-Inden-4-one, 1-[1,5-dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-, [1R-[1α(R*),3aβ,7aα]] . This compound has been registered with the Chemical Abstracts Service (CAS) under the number 144848-24-8 . The compound belongs to the class of organosilicon compounds, specifically triethylsilyl ethers, and contains a bicyclic ring system characteristic of the CD-ring portion of vitamin D analogs.

Structural Properties

The molecular structure of Eldecalcitol Intermediate CD is characterized by the following properties:

PropertyValue
Molecular FormulaC24H46O2Si
Molecular Weight394.7 g/mol
Stereochemistry[1R-[1α(R*),3aβ,7aα]]
Functional GroupsKetone, silyl ether

The compound contains a bicyclic system with a ketone functional group at the 4-position of the indenone structure. The silyl ether group serves as a protecting group for the hydroxy function that is crucial in later synthetic steps . The stereochemistry is precisely defined, with three chiral centers that must maintain their specific configurations to ensure the biological activity of the final product.

Alternative Designations

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

  • (1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

  • (1R,3aR,7aR)-7a-Methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one

  • (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one

  • ED71-CD ring

  • Eldecalcitol Intermediates CD

These various designations reflect both the structural characteristics and the role of this compound in vitamin D analog synthesis.

Synthetic Applications and Methodology

Role in Eldecalcitol Synthesis

Eldecalcitol Intermediate CD serves as a key precursor in the multistep synthesis of eldecalcitol, a vitamin D3 analog that has demonstrated significant clinical efficacy in osteoporosis treatment. The compound specifically represents the CD-ring portion of the vitamin D skeleton, which must be coupled with an appropriate A-ring precursor to complete the synthesis of the target molecule .

In the broader context of vitamin D analog synthesis, CD-ring intermediates like Eldecalcitol Intermediate CD are often prepared independently and then connected to A-ring precursors through various coupling reactions. This strategy allows for the precise control of stereochemistry at multiple chiral centers, which is essential for the biological activity of the final vitamin D analog .

Synthesis Pathway

The synthesis of Eldecalcitol Intermediate CD involves several precise steps to ensure the correct stereochemistry. A typical synthetic route includes:

  • Protection of the hydroxyl group using triethylsilyl trifluoromethanesulfonate

  • Stereoselective reactions to establish the correct configuration at the chiral centers

  • Formation of the bicyclic CD-ring system through cyclization reactions

The starting material for this synthesis is typically (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, which undergoes protection of the hydroxyl group with triethylsilyl trifluoromethanesulfonate to form the triethylsilyl ether.

Comparative Synthetic Approaches

Several approaches have been developed for the synthesis of CD-ring precursors for vitamin D analogs, including:

ApproachKey FeaturesApplication
Hoffmann-La RocheUses Diels-Alder reaction for CD-ring formationEarly commercial syntheses
LythgoeEmploys intramolecular aldol condensationAcademic and industrial applications
TrostUtilizes palladium-catalyzed reactionsModern asymmetric syntheses
MourinoFocuses on stereoselective transformationsRecent pharmaceutical syntheses

Pharmacological Context

Research Applications

As a well-defined synthetic intermediate, Eldecalcitol Intermediate CD has applications in various research contexts:

  • Structure-activity relationship studies for vitamin D analogs

  • Development of new synthetic methodologies for stereoselective reactions

  • Investigation of alternative coupling strategies for vitamin D analog synthesis

  • Preparation of labeled compounds for pharmacokinetic studies

Researchers in medicinal chemistry and pharmaceutical development utilize this intermediate to explore modifications to the basic vitamin D structure, potentially leading to new therapeutic agents with improved properties or novel applications.

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